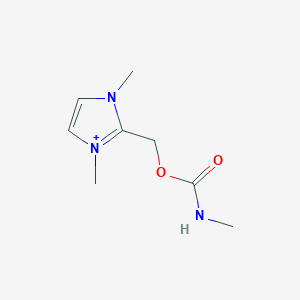
Carbanilide
Overview
Description
Diphenylurea, also known as 1,3-diphenylurea, is a phenyl urea-type compound with the chemical formula C13H12N2O. It is a colorless solid that is prepared by the transamidation of urea with aniline. Diphenylurea is known for its role as a cytokinin, a type of plant hormone that induces flower development .
Mechanism of Action
1,3-Diphenylurea, also known as Carbanilide, is a phenyl urea-type compound . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of 1,3-Diphenylurea is Epoxide hydrolase in Mycobacterium tuberculosis . Epoxide hydrolase plays a crucial role in the metabolism of xenobiotics and drugs, and it’s an important target for drug development .
Mode of Action
It’s known that 1,3-diphenylurea is a cytokinin, a type of plant hormone that induces flower development . The cytokinin effect of 1,3-Diphenylurea is relatively low, but other more potent phenylurea-type cytokinins have been reported .
Biochemical Pathways
1,3-Diphenylurea is involved in the cytokinin signaling pathway, which plays a vital role in plant growth and development . In addition, 1,3-Diphenylurea derivatives have been reported to inhibit tubulin polymerization, affecting microtubule dynamics, which are crucial for cell division .
Result of Action
1,3-Diphenylurea has shown effective cytotoxicity against several human cancer cell lines . It’s believed to induce cell cycle arrest, inhibiting cell replication and leading to cell death . Furthermore, 1,3-Diphenylurea has been found to inhibit the entry and replication of several SARS-CoV-2 and influenza A virus strains .
Action Environment
The action of 1,3-Diphenylurea can be influenced by environmental factors. For instance, it’s recommended to use this compound in well-ventilated areas to avoid static discharge . Moreover, its chemical resilience under harsh conditions makes it particularly valuable in industries where materials are subjected to extreme environmental stresses .
Biochemical Analysis
Biochemical Properties
1,3-Diphenylurea plays a significant role in biochemical reactions, particularly as a cytokinin. Cytokinins are plant hormones that promote cell division and growth. 1,3-Diphenylurea interacts with various enzymes and proteins, including epoxide hydrolase from Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, which is crucial for the compound’s potential therapeutic applications. Additionally, 1,3-Diphenylurea has been identified as an endocytosis inhibitor, affecting clathrin-mediated endocytosis pathways .
Cellular Effects
1,3-Diphenylurea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the entry and replication of viruses such as SARS-CoV-2 and influenza A virus by disrupting endocytic pathways . Furthermore, derivatives of 1,3-Diphenylurea have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . These effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, 1,3-Diphenylurea exerts its effects through various mechanisms. It binds to and inhibits epoxide hydrolase, an enzyme involved in the metabolism of epoxides . This inhibition disrupts the normal metabolic processes, leading to the accumulation of epoxides, which can have various biological effects. Additionally, 1,3-Diphenylurea affects the clathrin-mediated endocytosis pathway by altering intracellular chloride ion concentrations, which are crucial for vesicular trafficking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diphenylurea can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Diphenylurea and its derivatives maintain their biological activity over extended periods, making them suitable for long-term experiments
Dosage Effects in Animal Models
The effects of 1,3-Diphenylurea vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit viral infections without inducing significant cytotoxicity . At higher doses, 1,3-Diphenylurea and its derivatives can exhibit toxic effects, including disruption of normal cellular functions and induction of apoptosis . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
1,3-Diphenylurea is involved in various metabolic pathways, including the metabolism of epoxides. It interacts with enzymes such as epoxide hydrolase, leading to the inhibition of epoxide metabolism . This interaction can affect metabolic flux and metabolite levels, resulting in the accumulation of epoxides and other intermediates. Additionally, 1,3-Diphenylurea can be metabolized by certain bacteria, leading to the production of aniline as a metabolic intermediate .
Transport and Distribution
Within cells and tissues, 1,3-Diphenylurea is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments. These factors determine its localization and accumulation within specific tissues and cells.
Subcellular Localization
1,3-Diphenylurea exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications These localization patterns are crucial for its interaction with specific biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylurea can be synthesized through various methods. One common method involves the reaction of aniline with urea under high temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{2C}_6\text{H}_5\text{NH}_2 + \text{CO(NH}_2\text{)}_2 \rightarrow \text{(C}_6\text{H}_5\text{NH)}_2\text{CO} + \text{2NH}_3 ]
Industrial Production Methods: Industrial production of diphenylurea often involves the use of catalysts to enhance the reaction rate and yield. For example, the catalytic reductive carbonylation of nitrobenzene in the presence of palladium catalysts has been reported to produce diphenylurea with high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Diphenylurea undergoes various chemical reactions, including:
Oxidation: Diphenylurea can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form aniline derivatives.
Substitution: Diphenylurea can undergo substitution reactions where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions depending on the substituent being introduced.
Major Products: The major products formed from these reactions include various substituted urea derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Diphenylurea has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diphenylurea is unique in its structure and applications compared to other similar compounds:
Properties
IUPAC Name |
1,3-diphenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEHVDNNLFDJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Record name | 1,3-DIPHENYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20289 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025183 | |
| Record name | 1,3-Diphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-diphenylurea is an off-white powder. (NTP, 1992), Pellets or Large Crystals, Colorless solid; [HSDB] Off-white powder; [Alfa Aesar MSDS], Solid | |
| Record name | 1,3-DIPHENYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20289 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urea, N,N'-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Carbanilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
504 °F at 760 mmHg (Decomposes) (NTP, 1992), 260 °C (DECOMPOSE) | |
| Record name | 1,3-DIPHENYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20289 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SPARINGLY SOL IN WATER (0.15 G/L); SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ; MODERATELY SOL IN PYRIDINE (69.0 G/L)., SOL IN ACETIC ACID, ETHER; INSOL IN BENZENE, 0.15 mg/mL | |
| Record name | 1,3-DIPHENYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20289 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbanilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.239 (NTP, 1992) - Denser than water; will sink, 1.239 | |
| Record name | 1,3-DIPHENYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20289 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC BIPYRAMIDAL PRISMS FROM ALCOHOL, ORTHORHOMBIC PRISMS FROM ALCOHOL, COLORLESS PRISMS | |
CAS No. |
102-07-8; 26763-63-3, 102-07-8 | |
| Record name | 1,3-DIPHENYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20289 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N′-Diphenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-diphenylurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Diphenylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94YD8RMX5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbanilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
460 °F (NTP, 1992), 238 °C, 239 - 240 °C | |
| Record name | 1,3-DIPHENYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20289 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbanilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nicarbazin acts as an effective anticoccidial agent in chickens. Research suggests that the DNC moiety is the active component, suppressing egg production in parasites rather than directly killing the worms. [, ] The exact mechanism by which DNC exerts its anticoccidial effect requires further investigation.
A: Carbanilide, also known as N,N'-diphenylurea, has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol. [, ]
A: Yes, researchers have utilized various spectroscopic methods to characterize this compound and its derivatives. Techniques such as infrared (IR) spectroscopy and mass spectrometry (MS) have been employed. For instance, IR spectroscopy is used to identify the active component of Nicarbazin, 4,4'-Dinitro-carbanilide (DNC), in poultry feed. [] Additionally, mass spectrometry proves particularly useful in analyzing imidocarb residues due to its symmetrical structure and characteristic fragmentation patterns. []
A: Triclocarban demonstrates persistence in estuarine sediments. Studies in Jamaica Bay revealed that TCC persisted for over 40 years, reflecting its resistance to environmental degradation. [] In contrast, research in the Chesapeake Bay revealed evidence of TCC's reductive dechlorination, suggesting the potential for its breakdown under certain environmental conditions. []
A: Are there any known catalytic applications of this compound derivatives?
A: Ab initio calculations have been instrumental in understanding the stereoselectivity of intramolecular this compound cyclization reactions. For instance, calculations at the 6-31G(d,p) basis set revealed that the diastereoselectivity in the synthesis of pyrrolo[1,2-c]imidazoles is governed by the thermodynamic stability of the resulting hydantoin diastereomers. [] These calculations provide valuable insights into reaction mechanisms and aid in the design of new synthetic strategies.
A: Structural modifications significantly influence the biological activity of this compound derivatives. For example, halogenation of the this compound core, as seen in triclocarban (TCC), imparts antibacterial properties. [] In another instance, the presence of a nitro group in 4,4′-dinitrothis compound (DNC) contributes to its anticoccidial activity. [] Similarly, incorporating an N4-methyl substituent in 4-aza-5α-androstan-3-one 17β-(N-substituted carboxamides) enhances their binding affinity to the human androgen receptor. [] These examples highlight the crucial role of SAR studies in optimizing the desired biological activity of this compound derivatives.
A: Formulation of this compound derivatives, like many pharmaceuticals, requires careful consideration of factors such as solubility and stability. For instance, some this compound derivatives exhibit poor water solubility, necessitating the use of solubilizing agents or alternative formulation strategies. [] Moreover, maintaining the stability of these compounds during storage and delivery is crucial to ensure their efficacy.
A: Yes, the environmental persistence of TCC has raised concerns. Studies show its widespread occurrence in aquatic environments, indicating its incomplete removal during wastewater treatment processes. [] Moreover, TCC's potential for bioaccumulation and endocrine disrupting effects necessitates further investigation and risk assessment. This highlights the importance of responsible manufacturing and disposal practices for this compound derivatives, especially halogenated ones.
A: Studies in dogs showed that imidocarb dipropionate administered intravenously resulted in a rapid onset of cholinergic symptoms, indicating rapid absorption and distribution. [] The duration of these effects was shorter compared to intramuscular administration, suggesting differences in absorption kinetics. These findings underscore the importance of considering administration route and its influence on the pharmacokinetic profile of this compound derivatives.
A: Researchers have utilized various animal models to investigate the efficacy of this compound derivatives against parasitic infections. For example, studies examining the anti-coccidial activity of nicarbazin employed chicken models. [, , ] These studies involved infecting chickens with Eimeria species and assessing the drug's ability to prevent mortality, reduce parasite load, and minimize intestinal lesions. The use of relevant animal models is crucial for evaluating the in vivo efficacy and safety of this compound derivatives against specific parasites.
A: While Nicarbazin initially showed promise against a broad range of coccidial strains, including those resistant to other anticoccidials, the emergence of resistance remains a concern. [] This highlights the ongoing need for new anticoccidial agents and strategies to manage drug resistance in poultry production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-phenyl-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanol](/img/structure/B493185.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B493189.png)
![(1-methyl-1H-indol-2-yl)[2-(3-pyridinyl)-1,3-dithian-2-yl]methanol](/img/structure/B493191.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B493192.png)

![8-(Acetylamino)-5-propylpyrido[2,1-b]benzimidazol-5-ium](/img/structure/B493196.png)
![ethyl 5-(benzylamino)-1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493200.png)
